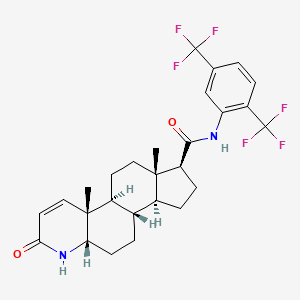
Clofentezine Metabolite 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Clofentezine Metabolite 1 is a derivative of clofentezine, a selective acaricide primarily used to control mite populations in agricultural settings. Clofentezine itself is known for its low aqueous solubility and moderate persistence in soil systems . The metabolite is formed through the metabolic processes in various organisms and environmental conditions, contributing to the overall efficacy and environmental impact of clofentezine.
Méthodes De Préparation
The synthesis of Clofentezine Metabolite 1 involves several steps, starting from the parent compound, clofentezine. The synthetic route typically includes:
Hydroxylation: Introduction of hydroxyl groups to the aromatic rings of clofentezine.
Substitution Reactions: Replacement of chlorine atoms with other functional groups such as methylthio groups.
Industrial production methods for clofentezine and its metabolites often involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. These methods include the use of specific catalysts and solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Clofentezine Metabolite 1 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of halogen atoms with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Clofentezine Metabolite 1 has several scientific research applications:
Chemistry: Used as a model compound to study the metabolic pathways of acaricides.
Biology: Investigated for its effects on mite populations and its role in resistance management.
Medicine: Explored for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of new acaricidal formulations and pest control strategies.
Mécanisme D'action
The mechanism of action of Clofentezine Metabolite 1 involves its interaction with specific molecular targets in mites. It primarily acts as a growth regulator, inhibiting the development of mite eggs and early motile stages. The compound affects the synthesis of chitin, a crucial component of the mite exoskeleton, leading to disrupted growth and development .
Comparaison Avec Des Composés Similaires
Clofentezine Metabolite 1 can be compared with other similar compounds such as:
Hexythiazox: Another acaricide with a similar mode of action, affecting mite growth and development.
Diflovidazin: A compound with comparable chemical structure and acaricidal properties.
This compound is unique due to its specific metabolic pathways and the resulting chemical properties, which contribute to its effectiveness and environmental behavior.
Propriétés
IUPAC Name |
2-chloro-3-[6-(2-chlorophenyl)-1,2,4,5-tetrazin-3-yl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N4O/c15-10-6-2-1-4-8(10)13-17-19-14(20-18-13)9-5-3-7-11(21)12(9)16/h1-7,21H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKXOHAAMDSSSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(N=N2)C3=C(C(=CC=C3)O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(E)-4-[[3-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(2-methylpropanoyloxy)phenyl]methoxy]-4-oxobut-2-enoic acid](/img/structure/B601959.png)
![2-{(1S)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-{[(2-methylpropanoyl)oxy]methyl}phenyl 2-methylpropanoate](/img/structure/B601966.png)
